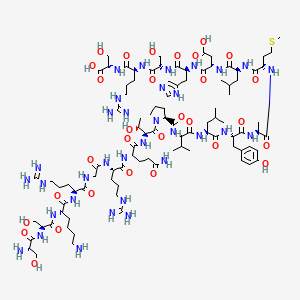

Peripheral Myelin P0 Protein (180-199), mouse

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C96H161N33O30S |

|---|---|

分子量 |

2289.6 g/mol |

IUPAC 名称 |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C96H161N33O30S/c1-46(2)34-61(84(149)122-65(38-72(138)139)87(152)121-64(37-52-39-106-45-111-52)86(151)125-67(43-132)89(154)117-58(19-14-31-109-96(104)105)80(145)126-68(44-133)93(158)159)119-81(146)60(27-33-160-9)114-75(140)49(7)112-83(148)63(36-51-21-23-53(135)24-22-51)120-85(150)62(35-47(3)4)123-91(156)73(48(5)6)127-90(155)69-20-15-32-129(69)92(157)74(50(8)134)128-82(147)59(25-26-70(99)136)118-78(143)56(18-13-30-108-95(102)103)113-71(137)40-110-77(142)55(17-12-29-107-94(100)101)115-79(144)57(16-10-11-28-97)116-88(153)66(42-131)124-76(141)54(98)41-130/h21-24,39,45-50,54-69,73-74,130-135H,10-20,25-38,40-44,97-98H2,1-9H3,(H2,99,136)(H,106,111)(H,110,142)(H,112,148)(H,113,137)(H,114,140)(H,115,144)(H,116,153)(H,117,154)(H,118,143)(H,119,146)(H,120,150)(H,121,152)(H,122,149)(H,123,156)(H,124,141)(H,125,151)(H,126,145)(H,127,155)(H,128,147)(H,138,139)(H,158,159)(H4,100,101,107)(H4,102,103,108)(H4,104,105,109)/t49-,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,73-,74-/m0/s1 |

InChI 键 |

KYULDALAVVURPX-UYMUFCFZSA-N |

手性 SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O |

规范 SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)N |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to Inducing Experimental Autoimmune Neuritis (EAN) with Myelin Protein Zero Peptide 180-199

Audience: Researchers, scientists, and drug development professionals in neuroimmunology.

Abstract: Experimental Autoimmune Neuritis (EAN) serves as the predominant animal model for human inflammatory demyelinating polyneuropathies, most notably Guillain-Barré Syndrome (GBS) and Chronic Inflammatory Demyelinating Polyneuropathy (CIDP).[1][2][3] The induction of EAN through immunization with specific neuritogenic peptides allows for the detailed study of disease pathogenesis and the preclinical evaluation of novel therapeutic agents. Among the various antigens used, the synthetic peptide corresponding to amino acids 180-199 of the myelin protein zero (P0) has emerged as a particularly potent and reliable tool.[1][4] This guide provides an in-depth examination of the role and application of P0 180-199 in EAN induction, detailing the underlying immunological mechanisms, providing validated experimental protocols, and outlining key analytical methodologies.

The Central Role of P0 180-199 in EAN Pathogenesis

Myelin Protein Zero (P0) is the most abundant structural protein in the peripheral nervous system (PNS) myelin sheath, making it a primary target in autoimmune neuropathies.[5] The P0 180-199 peptide sequence (SSKRGRQTPVLYAMLDHSRS) has been identified as a highly neuritogenic epitope capable of inducing a robust autoimmune response.[2][6]

Mechanism of Immune Activation

The induction of EAN with P0 180-199 is a T-cell-mediated process.[7] The process begins with the subcutaneous injection of the P0 180-199 peptide emulsified in Complete Freund's Adjuvant (CFA). The CFA, containing inactivated Mycobacterium tuberculosis, creates an inflammatory depot and activates local antigen-presenting cells (APCs), such as dendritic cells and macrophages.

These APCs process the P0 peptide and present it via MHC class II molecules to naive CD4+ T cells in the draining lymph nodes. This interaction, in the presence of co-stimulatory signals and a pro-inflammatory cytokine milieu, triggers the activation and differentiation of P0-specific T helper (Th) cells.

The resulting immune response is predominantly characterized by Th1 and Th17 cell lineages.[2][8]

-

Th1 Cells: Produce pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[3][9] IFN-γ activates macrophages, enhancing their phagocytic and cytotoxic capabilities, while TNF-α can directly damage the myelin sheath and increase the permeability of the blood-nerve barrier (BNB).[3][9]

-

Th17 Cells: Secrete Interleukin-17 (IL-17), a potent pro-inflammatory cytokine that recruits neutrophils and further amplifies the inflammatory cascade within the peripheral nerves.[2][8]

These activated autoreactive T cells migrate from the periphery, cross the compromised BNB, and infiltrate the PNS. Within the nerve tissue, they are reactivated upon encountering the P0 protein on myelin sheaths, leading to a localized inflammatory attack, demyelination, and axonal damage that manifests as the clinical signs of EAN.[5][9]

The Role of Cellular Effectors

While CD4+ T cells are the primary drivers, other immune cells are critically involved:

-

CD8+ T Cells: Studies using knockout mice indicate that CD8+ T cells also contribute to the pathogenesis, as their absence leads to a milder disease course.[7]

-

Macrophages: As the predominant infiltrating cells in the PNS, activated macrophages are the main effectors of demyelination, stripping myelin from axons through phagocytosis and the release of cytotoxic mediators.[5]

-

B Cells and Humoral Immunity: The role of B cells is more complex. While anti-P0 180-199 antibodies (particularly IgG subclasses) are generated during EAN, B-cell deficiency does not prevent or ameliorate the disease, suggesting they are not critical for perpetuating the inflammatory demyelination in this specific model.[7][8] However, high levels of anti-P0 antibodies often correlate with disease severity, and therapeutic interventions that reduce these antibodies show efficacy.[8][10]

Experimental Protocols for EAN Induction

The choice of animal strain is critical. Lewis rats are highly susceptible and have been a workhorse for EAN research.[11][12] C57BL/6 mice, though historically considered more resistant, are now widely used due to the availability of numerous transgenic and knockout lines.[1][4][6][13] Inducing EAN in C57BL/6 mice requires the use of Pertussis Toxin (PTx) as an additional adjuvant to break immune tolerance.[1][4]

General Workflow

The overall process follows a standardized sequence of events from antigen preparation through clinical monitoring to terminal analysis.

Protocol: EAN in Lewis Rats (Acute Model)

This protocol is adapted from methodologies that reliably produce an acute, monophasic disease course.[11][12]

Materials:

-

P0 180-199 Peptide (lyophilized, >95% purity)

-

Sterile 0.9% Saline

-

Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis (H37Ra)

-

Male Lewis rats (6-8 weeks old)

-

Two 1 mL Luer-lock syringes and a three-way stopcock or emulsifying needle

Procedure:

-

Antigen Preparation:

-

Dissolve P0 180-199 peptide in sterile saline to a final concentration of 2 mg/mL.

-

Prepare a 1:1 emulsion of the peptide solution and CFA. To do this, draw equal volumes (e.g., 500 µL each) into two separate syringes. Connect them via a three-way stopcock and force the contents back and forth rapidly for 15-20 minutes until a thick, white emulsion is formed.

-

Validation: Test the emulsion by dropping a small amount into a beaker of cold water. A stable emulsion will not disperse.

-

-

Immunization (Day 0):

-

Anesthetize the rat (e.g., using isoflurane).

-

Inject a total of 100 µL of the emulsion subcutaneously, divided between the two hind footpads (50 µL each). This delivers a dose of 100 µg of peptide per rat.

-

-

Clinical Monitoring:

-

Begin daily monitoring from day 7 post-immunization (p.i.).

-

Record body weight and clinical score. Onset of disease is typically between days 10-12 p.i., with a peak around days 14-16 p.i.[12]

-

Protocol: EAN in C57BL/6 Mice (Acute Model)

This protocol incorporates PTx, which is essential for disease induction in this strain.[4][6]

Materials:

-

P0 180-199 Peptide (lyophilized, >95% purity)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Complete Freund's Adjuvant (CFA) with 4-5 mg/mL Mycobacterium tuberculosis

-

Pertussis Toxin (PTx)

-

Male C57BL/6 mice (8-10 weeks old)

Procedure:

-

Antigen Preparation:

-

Dissolve P0 180-199 in sterile PBS to a final concentration of 2-3 mg/mL.

-

Prepare a 1:1 emulsion with CFA as described for the rat protocol.

-

-

Immunization (Day 0):

-

Anesthetize the mouse.

-

Inject a total of 100-200 µL of the emulsion subcutaneously, divided over two sites on the flank. This delivers a dose of 100-300 µg of peptide per mouse.

-

-

Pertussis Toxin Administration:

-

Clinical Monitoring:

Protocol: Chronic EAN Model

To model CIDP, a chronic or relapsing-remitting disease course is required. This can be achieved by modifying the P0 180-199 peptide, for instance, through palmitoylation.[14][15]

Modification:

-

Use a synthetic P0 180-199 peptide with a palmitoyl group attached to a cysteine residue (e.g., H-AC(Palm)KRGRQTPVLYAMLDHSRS-OH).[14]

-

Immunize Lewis rats with 200 µg of the palmitoylated peptide in CFA as per the acute rat protocol.

-

Result: This modification induces a sustained or relapsing neuropathy that better mimics the clinical and histological features of human CIDP.[14][15]

| Parameter | Lewis Rat (Acute EAN) | C57BL/6 Mouse (Acute EAN) | Lewis Rat (Chronic EAN) |

| Antigen | P0 180-199 | P0 180-199 | Palmitoylated P0 180-199 |

| Antigen Dose | 50-100 µ g/rat [12] | 150-300 µ g/mouse [2][9] | 200 µ g/rat [14] |

| Adjuvant | Complete Freund's Adjuvant (CFA) | Complete Freund's Adjuvant (CFA) | Complete Freund's Adjuvant (CFA) |

| Pertussis Toxin | Not required | Required (2 doses of 100-200 ng)[1][4] | Not required |

| Typical Onset | 10-12 days p.i.[12] | 8-14 days p.i. | ~11 days p.i.[14] |

| Disease Course | Acute, Monophasic | Acute, Monophasic | Chronic or Relapsing |

| Primary Model for | GBS | GBS | CIDP |

Assessment and Data Analysis

A robust and multi-faceted approach to assessment is crucial for interpreting experimental outcomes.

Clinical Scoring

This is the primary method for assessing disease severity in real-time. A standardized scoring system should be used, with evaluators blinded to the experimental groups.

| Score | Clinical Signs |

| 0 | Normal, no signs of weakness |

| 1 | Limp tail or loss of tail tone |

| 2 | Mild hind limb weakness (ataxia) |

| 3 | Moderate hind limb weakness (paraparesis) |

| 4 | Severe hind limb weakness (paraplegia) |

| 5 | Tetraplegia or moribund state |

| Intermediate scores (e.g., 2.5) can be used for signs that fall between grades. |

Histopathology

At the experimental endpoint (typically peak disease), peripheral nerves (sciatic nerve, cauda equina) and spinal roots are harvested for analysis.

-

Cellular Infiltration: Hematoxylin and Eosin (H&E) staining is used to visualize and quantify the extent of inflammatory cell infiltration into the nerve tissue.

-

Demyelination: Luxol Fast Blue (LFB) staining or immunohistochemistry for myelin proteins (e.g., Myelin Basic Protein, MBP) is used to assess the degree of myelin loss.

-

Immunohistochemistry: Staining for specific cell markers (CD4 for T helper cells, CD68/Iba1 for macrophages) allows for the characterization of the inflammatory infiltrate.

Immunological Assays

To dissect the mechanistic underpinnings of the disease, several immunological assays are essential.

-

T-Cell Proliferation Assay: Mononuclear cells are isolated from the spleen or draining lymph nodes and re-stimulated in vitro with the P0 180-199 peptide. Proliferation is measured via [³H]-thymidine incorporation or colorimetric assays (e.g., MTS). A strong proliferative response confirms the generation of an antigen-specific T-cell response.[1][9]

-

Cytokine Analysis: Supernatants from the re-stimulated T-cell cultures can be analyzed for cytokine levels (IFN-γ, IL-17, IL-10, etc.) using ELISA or multiplex bead arrays (e.g., Cytometric Bead Array).[2][14] This provides a snapshot of the Th1/Th2/Th17 balance.

-

Flow Cytometry: Intracellular cytokine staining can be used to determine the frequency of IFN-γ+ (Th1), IL-17+ (Th17), and FoxP3+ (Treg) CD4+ T cells.

-

Humoral Response: Serum is collected to measure the levels of anti-P0 180-199 specific antibodies (IgG, IgG1, IgG2a/b) by ELISA. This helps in evaluating the B-cell response and its modulation by therapeutic interventions.[8][9]

| Cytokine | Predominant T-Cell Source | Primary Role in P0 180-199 EAN |

| IFN-γ | Th1 | Pro-inflammatory; activates macrophages.[9] |

| TNF-α | Th1, Macrophages | Pro-inflammatory; damages BNB and myelin.[3][9] |

| IL-17A | Th17 | Pro-inflammatory; recruits immune cells.[2] |

| IL-10 | Th2, Tregs | Anti-inflammatory; suppresses disease.[14] |

Conclusion and Future Directions

The P0 180-199 peptide is a powerful and versatile tool for inducing robust and reproducible models of autoimmune peripheral neuropathies. By allowing the induction of EAN in both highly susceptible rat strains and genetically manipulable mouse lines, it provides an invaluable platform for investigating the fundamental mechanisms of neuroinflammation. Furthermore, the ability to induce chronic disease through peptide modification has opened new avenues for research into CIDP.[14][15] This model will continue to be instrumental in the development and validation of next-generation therapies aimed at modulating the autoimmune response and promoting neural repair in patients with GBS, CIDP, and related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of Toll-like receptor 4 deficiency on clinical severity and expression of Th1/Th2/Th17-associated cytokines in a murine model of experimental autoimmune neuritis [archivesofmedicalscience.com]

- 3. researchgate.net [researchgate.net]

- 4. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments [jove.com]

- 7. CD4 and CD8 T cells, but not B cells, are critical to the control of murine experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Attenuated EAN in TNF-α Deficient Mice Is Associated with an Altered Balance of M1/M2 Macrophages | PLOS One [journals.plos.org]

- 10. academic.oup.com [academic.oup.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. P0 glycoprotein peptides 56-71 and 180-199 dose-dependently induce acute and chronic experimental autoimmune neuritis in Lewis rats associated with epitope spreading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.monash.edu [research.monash.edu]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

Technical Guide: The Neuritogenic Mechanism of Murine Myelin Protein Zero Peptide 180-199

A Senior Application Scientist's Perspective on Autoimmune Polyneuropathy

This guide provides an in-depth examination of the mechanism of action for the murine myelin protein zero (P0) fragment 180-199, a key neuritogenic peptide used to model autoimmune peripheral neuropathies. We will dissect the molecular and cellular cascade from initial immune recognition to the resulting pathology, grounding the discussion in the experimental frameworks used to validate these findings.

Introduction: Unmasking a Pathogenic Epitope

Myelin Protein Zero (P0) is the most abundant structural protein in the peripheral nervous system (PNS) myelin sheath, essential for its compaction and integrity. While vital for nerve function, specific fragments of P0 can be targeted by the immune system, leading to autoimmune demyelinating diseases. The peptide fragment spanning amino acids 180-199 (Sequence: SSKRGRQTPVLYAMLDHSRS) has been identified as a potent neuritogenic epitope, particularly in the C57BL/6 mouse strain.[1][2][3]

Its significance lies in its ability to reliably induce Experimental Autoimmune Neuritis (EAN), the primary animal model for human Guillain-Barré Syndrome (GBS).[4][5] Understanding the precise mechanism by which this peptide breaks immune tolerance and initiates a pathological cascade is paramount for developing targeted therapies for these debilitating neuroinflammatory disorders. This guide explains the causality behind this peptide's function, validated through robust experimental models.

Core Mechanism: From Antigen Presentation to T-Cell Onslaught

The pathogenicity of the P0 180-199 peptide is rooted in its ability to activate a specific subset of autoimmune T lymphocytes. This process is a multi-step cascade, beginning with its presentation by antigen-presenting cells (APCs) and culminating in a targeted attack on the PNS.

Antigen Processing and Presentation

Following immunization, the P0 180-199 peptide is taken up by professional APCs, such as dendritic cells and macrophages. Inside the APC, the peptide is loaded onto Major Histocompatibility Complex (MHC) class II molecules. In the context of the widely-used C57BL/6 mouse model, this presentation occurs via the I-A^b molecule.[6] The resulting peptide-MHC-II complex is then trafficked to the APC surface, ready for interrogation by CD4+ T helper cells.

The choice of adjuvant in experimental protocols is critical for this step. Complete Freund's Adjuvant (CFA) creates a potent inflammatory environment, ensuring robust APC activation and upregulation of co-stimulatory molecules (like B7-1/B7-2), which are necessary for effective T-cell priming.

T-Cell Recognition and Activation

A naive CD4+ T cell with a T-Cell Receptor (TCR) specific for the P0(180-199)/I-A^b complex recognizes and binds to it on the APC surface. This binding, along with co-stimulation (e.g., CD28 on the T cell binding to B7 on the APC), triggers a powerful intracellular signaling cascade within the T cell.

This signaling pathway is the central event in initiating the autoimmune response. It leads to profound cellular changes:

-

Clonal Expansion: The activated T cell undergoes rapid proliferation, creating a large population of P0-specific effector T cells.[5]

-

Cytokine Production: The T cells differentiate and begin secreting a profile of pro-inflammatory cytokines.

-

Trafficking to the PNS: The effector T cells acquire adhesion molecules that allow them to cross the blood-nerve barrier and infiltrate the peripheral nerves.

T-Helper Cell Polarization: The Th1/Th17 Axis

The immune response to P0 180-199 is predominantly driven by two key T helper subsets: Th1 and Th17 cells.[7][8]

-

Th1 Cells: These cells are characterized by the secretion of Interferon-gamma (IFN-γ). IFN-γ is a potent activator of macrophages, enhancing their phagocytic activity and promoting a pro-inflammatory state within the nerve tissue.

-

Th17 Cells: These cells produce Interleukin-17 (IL-17), a cytokine crucial for recruiting neutrophils and other inflammatory cells to the site of injury. IL-17 contributes to the breakdown of the blood-nerve barrier, facilitating further immune infiltration.

The combination of these cytokine environments creates a highly destructive feedback loop within the PNS, leading to macrophage-mediated demyelination and subsequent axonal damage.[1][9]

Experimental Validation: Protocols and Data

The mechanism described above is validated through a series of well-established in vivo and in vitro experiments. These protocols are designed not only to prove the peptide's function but also to provide a quantifiable system for testing potential therapeutics.

In Vivo Model: Induction of EAN

The gold standard for demonstrating the neuritogenic action of P0 180-199 is the induction of EAN in C57BL/6 mice.[6][7][10] This model recapitulates the key pathological features of GBS, including immune cell infiltration, demyelination, and progressive paralysis.

Protocol: Induction of Experimental Autoimmune Neuritis (EAN)

-

Antigen Emulsion Preparation: Prepare an emulsion by mixing an aqueous solution of P0 180-199 peptide (e.g., 2 mg/mL in PBS) with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 1 mg/mL). Emulsify until a thick, stable mixture is formed.

-

Immunization: Subcutaneously inject 100-200 µL of the emulsion (containing ~100-200 µg of peptide) into the flanks of 6-8 week old male C57BL/6 mice.[2][9]

-

Adjuvant Administration: Administer Pertussis Toxin (PTX) via intraperitoneal (i.p.) injection to break immune tolerance. A typical regimen is 400 ng on day -1 and 300 ng on days 1 and 3 post-immunization.[11]

-

Clinical Assessment: Monitor mice daily for clinical signs of disease using a standardized scoring scale (e.g., 0: no signs; 1: limp tail; 2: mild paraparesis; 3: severe paraparesis; 4: moribund).

-

Endpoint Analysis: At the peak of disease (typically 20-28 days post-immunization), harvest tissues for histological and immunological analysis.

Data Presentation: Cytokine Profile in EAN

The table below summarizes representative serum cytokine concentrations, highlighting the pro-inflammatory Th1/Th17 signature in mice with P0 180-199-induced EAN compared to healthy (naive) controls.[1]

| Cytokine | Naive WT Mice (pg/mL) | EAN WT Mice (pg/mL) | Predominant T-Cell Source |

| IFN-γ | ~5 | ~45 | Th1 |

| TNF | ~2 | ~18 | Th1, Macrophages |

| IL-6 | ~3 | ~25 | Th17, APCs |

| IL-17A | ~1 | ~20 | Th17 |

| Data are representative values synthesized from published studies for illustrative purposes.[1] |

In Vitro Assay: T-Cell Proliferation

To directly confirm that P0 180-199 stimulates an antigen-specific T-cell response, a proliferation assay is performed. This is a self-validating system: only T cells from an immunized animal with TCRs specific to the peptide will proliferate significantly when re-exposed to it in vitro.

Protocol: [3H]-Thymidine Incorporation Assay

-

Cell Isolation: At the endpoint of the EAN experiment, isolate splenocytes or draining lymph node cells from both EAN and control mice.

-

Cell Culture: Plate the cells in a 96-well plate at a density of 2-5 x 105 cells per well.

-

Antigen Restimulation: Add P0 180-199 peptide to the wells at various concentrations (e.g., 0, 5, 10, 20 µg/mL). Include a positive control (e.g., Concanavalin A, a mitogen) and a negative control (medium only).[12]

-

Incubation: Culture the cells for 72-96 hours at 37°C in a CO2 incubator.

-

Thymidine Pulse: For the final 16-18 hours of culture, add 1 µCi of [3H]-thymidine to each well.[12][13] Actively dividing cells will incorporate the radioactive thymidine into their newly synthesized DNA.

-

Harvest and Measurement: Harvest the cellular DNA onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the Stimulation Index (SI) as the ratio of counts per minute (CPM) in antigen-stimulated wells to the CPM in medium-only wells. An SI > 2.5 is typically considered a positive response.

Data Presentation: Lymphocyte Proliferation

This table illustrates how lymphocyte proliferation, a direct measure of T-cell activation, is significantly reduced by a therapeutic agent in the EAN model, validating the peptide's role as the primary antigenic trigger.

| Treatment Group | Antigen Stimulation | Proliferation (OD Reading) | % Reduction vs. Control |

| EAN Control | P0 180-199 (10 µg/mL) | 0.91 ± 0.08 | - |

| Therapeutic A | P0 180-199 (10 µg/mL) | 0.56 ± 0.05 | ~38% |

| Data adapted from a study using an MTS assay, which correlates with [3H]-thymidine results.[14] |

Therapeutic Implications and Future Directions

A thorough understanding of the P0 180-199 mechanism provides a clear rationale for therapeutic development. Strategies can be designed to interrupt the pathogenic cascade at multiple points:

-

Blocking Antigen Presentation: Developing molecules that inhibit the binding of P0 180-199 to the I-A^b groove.

-

Inducing T-Cell Tolerance: Administering altered peptide ligands or using tolerogenic vaccination strategies to anergize or delete the pathogenic P0-specific T cells.

-

Inhibiting Cytokine Pathways: Utilizing monoclonal antibodies or small molecules to neutralize key cytokines like IFN-γ and IL-17 or their receptors.[9]

-

Promoting Regulatory Responses: Developing therapies that expand the population of regulatory T cells (Tregs), which can suppress the activity of the pathogenic Th1/Th17 cells.[15]

The P0 180-199-induced EAN model remains an indispensable tool for preclinical evaluation of these next-generation therapeutics for autoimmune neuropathies.

References

- 1. Effect of Toll-like receptor 4 deficiency on clinical severity and expression of Th1/Th2/Th17-associated cytokines in a murine model of experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. Proliferation assay - 3H thymidine incorporation [sanquin.org]

- 4. researchgate.net [researchgate.net]

- 5. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Effect of Toll-like receptor 4 deficiency on clinical severity and expression of Th1/Th2/Th17-associated cytokines in a murine model of experimental autoimmune neuritis [archivesofmedicalscience.com]

- 8. scielo.br [scielo.br]

- 9. iris.unict.it [iris.unict.it]

- 10. scispace.com [scispace.com]

- 11. Autoreactive T cells target peripheral nerves in Guillain–Barré syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. FoxP3+ Regulatory T Cells Determine Disease Severity in Rodent Models of Inflammatory Neuropathies | PLOS One [journals.plos.org]

P0 180-199 as a Neuritogenic Autoantigen: An In-depth Technical Guide to Modeling Autoimmune Peripheral Neuropathies

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the use of the myelin protein zero (P0) peptide 180-199 as a key autoantigen in the induction of experimental autoimmune neuritis (EAN). EAN serves as a critical animal model for human autoimmune peripheral neuropathies, including Guillain-Barré syndrome (GBS) and chronic inflammatory demyelinating polyneuropathy (CIDP). This document will delve into the rationale behind experimental designs, provide detailed, field-tested protocols, and offer insights into the interpretation of results, ensuring scientific integrity and reproducibility.

Section 1: The Central Role of P0 180-199 in Peripheral Nerve Autoimmunity

Myelin Protein Zero (P0) is the most abundant protein in the peripheral nervous system (PNS) myelin sheath, playing a crucial role in myelin compaction and stability. The peptide fragment spanning amino acids 180-199 of P0 has been identified as a potent neuritogenic epitope, capable of inducing a robust autoimmune response directed against peripheral nerves.[1][2] This targeted autoimmune attack leads to demyelination and axonal damage, mimicking the pathological hallmarks of human inflammatory neuropathies.[3][4]

The choice of P0 180-199 as an autoantigen is underpinned by its demonstrated involvement in both T-cell and B-cell mediated autoimmune responses. Autoreactive T cells, particularly of the Th1 and Th17 lineages, recognize P0 180-199 presented by antigen-presenting cells, leading to their activation and infiltration into the peripheral nerves.[5][6] Concurrently, the production of anti-P0 180-199 antibodies contributes to the humoral immune response, further exacerbating nerve damage.[7][8] The ability to induce both acute and chronic models of EAN by modulating the immunization protocol with P0 180-199 makes it a versatile tool for studying different facets of autoimmune neuropathies.[9][10][11]

Section 2: Experimental Autoimmune Neuritis (EAN) Induction with P0 180-199

The successful induction of EAN is the cornerstone of utilizing P0 180-199 for peripheral neuropathy research. The choice between an acute or chronic model depends on the specific research question. Acute EAN, modeling GBS, is typically characterized by a monophasic disease course with spontaneous recovery.[1][2] In contrast, chronic EAN, which better recapitulates CIDP, exhibits a progressive or relapsing-remitting clinical course.[5][7][9]

Diagram: EAN Induction Workflow

Caption: Workflow for inducing and evaluating EAN using P0 180-199.

Protocol 1: Induction of Acute EAN in Lewis Rats

This protocol is designed to induce a monophasic disease course, ideal for studying the initial phases of autoimmune attack and mechanisms of recovery.

Materials:

-

P0 180-199 peptide (synthetic, >95% purity)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Sterile saline (0.9% NaCl)

-

Lewis rats (male, 8-10 weeks old)

Procedure:

-

Antigen Emulsion Preparation:

-

Dissolve P0 180-199 peptide in sterile saline to a final concentration of 2 mg/mL.

-

Prepare an emulsion by mixing equal volumes of the peptide solution and CFA. Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

-

Immunization:

-

On day 0, immunize each rat with a total of 100 µL of the emulsion, administered as two 50 µL subcutaneous injections at the base of the tail. This delivers a total dose of 100 µg of P0 180-199 per rat.

-

-

Clinical Monitoring:

-

Begin daily monitoring of the animals for clinical signs of EAN from day 7 post-immunization. Use a standardized clinical scoring system (see Table 1).

-

Protocol 2: Induction of Chronic EAN in Lewis Rats

This protocol utilizes a modified P0 180-199 peptide to induce a chronic, progressive, or relapsing-remitting disease, providing a model for long-term therapeutic intervention studies.[7][9]

Materials:

-

S-palmitoylated P0 180-199 peptide (synthetic, >95% purity)

-

Complete Freund's Adjuvant (CFA)

-

Sterile saline (0.9% NaCl)

-

Lewis rats (male, 8-10 weeks old)

Procedure:

-

Antigen Emulsion Preparation:

-

Immunization:

-

On day 0, immunize each rat with a total of 200 µL of the emulsion, delivering 200 µg of the peptide, via subcutaneous injection at the base of the tail.

-

-

Clinical Monitoring:

-

Monitor and score the animals daily from day 7 post-immunization. The onset of clinical signs is typically observed around day 11.[12]

-

Table 1: Comparative Overview of Acute vs. Chronic EAN Models

| Feature | Acute EAN (P0 180-199) | Chronic EAN (S-palm P0 180-199) |

| Inducing Antigen | P0 180-199 peptide | S-palmitoylated P0 180-199 peptide |

| Typical Onset | 10-14 days post-immunization | 11-15 days post-immunization |

| Disease Course | Monophasic, with spontaneous recovery | Progressive or relapsing-remitting |

| Peak Severity | 14-18 days post-immunization | Can be prolonged with relapses |

| Key Pathology | Demyelination, T-cell & macrophage infiltration | Persistent demyelination, axonal loss, significant T-cell & macrophage infiltration |

| Human Disease Model | Guillain-Barré Syndrome (GBS) | Chronic Inflammatory Demyelinating Polyneuropathy (CIDP) |

Section 3: Assessment of Disease Progression and Pathogenesis

A multi-faceted approach is essential for a comprehensive evaluation of EAN, combining clinical, electrophysiological, histopathological, and immunological analyses.

Clinical Assessment

Daily clinical scoring provides a non-invasive measure of disease severity and progression.

Protocol 3: Clinical Scoring of EAN

Procedure:

-

Observe each animal's tail and limb function daily.

-

Assign a score based on the following scale:

-

0: No signs of disease

-

1: Limp tail

-

2: Mild paraparesis (weakness of hind limbs)

-

3: Severe paraparesis

-

4: Tetraplegia (paralysis of all four limbs)

-

5: Moribund state or death

-

Electrophysiological Analysis

Electrophysiology provides a functional assessment of nerve conduction, directly measuring the extent of demyelination and axonal damage.[13][14][15]

Protocol 4: Nerve Conduction Studies

Procedure:

-

Anesthetize the animal.

-

Place stimulating electrodes on the sciatic notch and recording electrodes on the tibialis anterior muscle.

-

Measure motor nerve conduction velocity (MNCV), compound muscle action potential (CMAP) amplitude, and distal latency.

-

A significant decrease in MNCV and CMAP amplitude, along with an increase in distal latency, are indicative of demyelination and axonal loss.

Histopathological Evaluation

Histopathology allows for the direct visualization and quantification of nerve inflammation and demyelination.[12][16][17][18]

Protocol 5: Histopathological Analysis of Sciatic Nerves

Procedure:

-

At the experimental endpoint, perfuse the animals with saline followed by 4% paraformaldehyde.

-

Dissect the sciatic nerves and post-fix them in 4% paraformaldehyde.

-

Process the nerves for paraffin embedding and sectioning.

-

Staining:

-

Hematoxylin and Eosin (H&E): To visualize immune cell infiltration.

-

Luxol Fast Blue (LFB): To assess demyelination.

-

-

Quantification:

-

Use image analysis software to quantify the area of immune cell infiltration and the extent of demyelination.

-

Diagram: Pathogenic Cascade in EAN

Caption: Key cellular and molecular events in the pathogenesis of EAN.

Section 4: Immunological Analysis of P0 180-199-Specific Responses

Understanding the nature of the immune response to P0 180-199 is crucial for evaluating potential therapeutics.

T-Cell Response Analysis

Protocol 6: ELISPOT Assay for P0 180-199-Specific Cytokine-Secreting Cells

This assay quantifies the number of T cells producing specific cytokines in response to the P0 180-199 peptide.[19][20][21][22]

Procedure:

-

Isolate splenocytes from immunized and control animals.[23][24][25][26][27]

-

Coat a 96-well ELISPOT plate with anti-IFN-γ or anti-IL-17 capture antibody.

-

Add splenocytes to the wells in the presence or absence of P0 180-199 peptide (10 µg/mL).

-

Incubate for 24-48 hours.

-

Develop the spots using a biotinylated detection antibody, streptavidin-HRP, and a suitable substrate.

-

Count the spots, where each spot represents a single cytokine-producing cell.

Protocol 7: Intracellular Cytokine Staining and Flow Cytometry

This technique allows for the identification and quantification of Th1 (IFN-γ+) and Th17 (IL-17+) cells within the T-cell population.[28][29][30][31]

Procedure:

-

Isolate splenocytes and stimulate them in vitro with P0 180-199 peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Stain the cells for surface markers (e.g., CD4).

-

Fix and permeabilize the cells.

-

Stain for intracellular cytokines (e.g., IFN-γ and IL-17).

-

Analyze the cells by flow cytometry to determine the percentage of CD4+ T cells producing IFN-γ and IL-17.

Humoral Response Analysis

Protocol 8: ELISA for Anti-P0 180-199 Antibodies

This assay measures the levels of P0 180-199-specific IgG antibodies in the serum.[8]

Procedure:

-

Coat a 96-well ELISA plate with P0 180-199 peptide.

-

Block the plate to prevent non-specific binding.

-

Add diluted serum samples from immunized and control animals.

-

Add a horseradish peroxidase (HRP)-conjugated anti-rat or anti-mouse IgG secondary antibody.

-

Add a substrate (e.g., TMB) and measure the absorbance to determine the antibody titer.

Section 5: Conclusion and Future Directions

The P0 180-199-induced EAN model is a robust and versatile platform for investigating the immunopathogenesis of autoimmune peripheral neuropathies and for the preclinical evaluation of novel therapeutic strategies. The detailed protocols and assessment methods provided in this guide are intended to ensure the generation of high-quality, reproducible data. Future research directions may include the use of humanized mouse models and advanced imaging techniques to further bridge the translational gap between preclinical models and human disease. By adhering to rigorous scientific principles and employing a multi-modal assessment approach, researchers can continue to unravel the complexities of autoimmune neuropathies and pave the way for more effective treatments.

References

- 1. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments [jove.com]

- 4. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. scispace.com [scispace.com]

- 7. neurology.org [neurology.org]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

- 10. P0 glycoprotein peptides 56-71 and 180-199 dose-dependently induce acute and chronic experimental autoimmune neuritis in Lewis rats associated with epitope spreading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. P0 glycoprotein peptides 56-71 and 180-199 dose-dependently induce acute and chronic experimental autoimmune neuritis in Lewis rats associated with epitope spreading. | U-CyTech [ucytech.com]

- 12. 5-Aminolevulinic Acid Ameliorates Chronic Experimental Autoimmune Neuritis Through a Dual Mechanism of Mitochondrial Protection and Immunomodulation | MDPI [mdpi.com]

- 13. Assessment of experimental autoimmune neuritis in the rat by electrophysiology of the tail nerve | Scilit [scilit.com]

- 14. Electrophysiological studies of Guillain-Barré syndrome with different susceptibilities to develop EAN serum on 2 strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical, electrophysiological and pathologic correlations in a severe murine experimental autoimmune neuritis model of Guillain-Barré syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Demyelination of sciatic nerve in acute experimental allergic neuritis of the rat. A gel electrophoresis investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. assaygenie.com [assaygenie.com]

- 20. T Cell ELISPOT: For the Identification of Specific Cytokine-Secreting T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Frontiers | Neurofascin and Compact Myelin Antigen-Specific T Cell Response Pattern in Chronic Inflammatory Demyelinating Polyneuropathy Subtypes [frontiersin.org]

- 23. bdbiosciences.com [bdbiosciences.com]

- 24. Primary culture of immature, naïve mouse CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. stemcell.com [stemcell.com]

- 26. Alexandria Journal of Veterinary Sciences [alexjvs.com]

- 27. Protocol to isolate and enrich mouse splenic naive CD4+ T cells for in vitro CD4+CD8αα+ cell induction - PMC [pmc.ncbi.nlm.nih.gov]

- 28. miltenyibiotec.com [miltenyibiotec.com]

- 29. lerner.ccf.org [lerner.ccf.org]

- 30. antbioinc.com [antbioinc.com]

- 31. Assessment of a One-Step Intracellular Staining in Th1, Th2 and Th17 Cells of Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Immunological Response to Peripheral Myelin P0 Protein 180-199 in C57BL/6 Mice

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C57BL/6 mouse model of Experimental Autoimmune Neuritis (EAN), induced by the peripheral myelin protein zero (P0) peptide 180-199, serves as a critical preclinical tool for investigating the pathogenesis of human autoimmune peripheral neuropathies, particularly Guillain-Barré Syndrome (GBS). Historically, the C57BL/6 strain was considered resistant to EAN induction. However, the identification of the neuritogenic P0 180-199 peptide, combined with the use of pertussis toxin as an adjuvant, has enabled the development of a robust and reproducible model.[1][2] This guide provides a comprehensive overview of the core immunological mechanisms, detailed experimental protocols for disease induction and analysis, and insights into the cellular and molecular players driving the autoimmune response. We will delve into the T-cell-mediated pathology, the roles of key cytokines, and the standardized methods required to reliably study this complex disease model, empowering researchers to investigate novel therapeutic strategies.

Introduction: P0 180-199 and the EAN Model in C57BL/6 Mice

Myelin Protein Zero (P0) is the most abundant protein in the peripheral nervous system (PNS) myelin sheath, essential for its structure and integrity. In the context of autoimmunity, specific peptides derived from P0 can become targets for the immune system. The synthetic peptide P0 180-199 (Sequence: SSKRGRQTPVLYAMLDHSRS) has been identified as a potent neuritogenic epitope capable of breaking immune tolerance in C57BL/6 mice.[1][3]

The resulting disease, Experimental Autoimmune Neuritis (EAN), is a CD4+ T cell-mediated inflammatory disorder of the PNS that mirrors many features of GBS.[4] The ability to induce EAN in the C57BL/6 strain is a significant advancement, as it allows researchers to leverage the vast array of available genetic tools (e.g., knockout and transgenic mice) to dissect disease mechanisms with high precision.[2][5] The P0 180-199 model typically produces an acute, monophasic disease course, with clinical signs appearing as early as 6-8 days post-immunization, peaking around day 25, and followed by a period of partial recovery.[5]

Core Immunological Mechanisms: A T-Cell Driven Pathology

The immunological response to P0 180-199 is a well-orchestrated, yet destructive, cascade involving both the innate and adaptive immune systems. The process is predominantly driven by T helper (Th) cells, specifically Th1 and Th17 lineages.

Antigen Presentation and T-Cell Activation

Following subcutaneous immunization, the P0 180-199 peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages, at the injection site and in draining lymph nodes. The peptide is processed and presented on MHC class II molecules to naive CD4+ T cells. The co-emulsified Complete Freund's Adjuvant (CFA), containing Mycobacterium tuberculosis, provides a critical danger signal, activating APCs through Toll-like receptors (TLRs) and leading to the upregulation of co-stimulatory molecules (e.g., B7-1/B7-2) and the production of polarizing cytokines like IL-12 and IL-23.[3][6] This environment is essential for the activation and differentiation of P0-specific autoreactive T cells.

The Dominant Th1 and Th17 Response

The cytokine milieu created by activated APCs dictates the fate of the responding T cells.

-

Th1 Cells: Driven by IL-12, Th1 cells are characterized by the production of Interferon-gamma (IFN-γ).[7] IFN-γ is a potent pro-inflammatory cytokine that activates macrophages and enhances MHC expression, perpetuating the inflammatory cycle within the PNS.[8][9] Studies have shown that IFN-γ-producing cells are abundant in the sciatic nerves of mice with EAN and that neutralization of key Th1-associated cytokines can ameliorate the disease.[9][10]

-

Th17 Cells: In the presence of cytokines like IL-6 and IL-23, T cells differentiate into Th17 cells, which produce IL-17A. IL-17A is a powerful pro-inflammatory cytokine that recruits neutrophils and other inflammatory cells to the site of injury.[11] The importance of this pathway is highlighted by findings that TLR4 deficiency, which can impact the Th17 response, attenuates EAN severity and reduces IL-17A production.[3]

While both CD4+ and CD8+ T cells contribute to the pathology, CD4+ T cells are considered the primary drivers of EAN.[12] B cells and antibodies appear to play a less critical role in this specific peptide-induced model.[12]

Effector Phase: Infiltration and Demyelination

Activated autoreactive T cells leave the lymph nodes, enter circulation, and cross the blood-nerve barrier to infiltrate the PNS. This process is facilitated by chemokines and adhesion molecules upregulated on endothelial cells. Once in the peripheral nerves, these T cells are re-activated by local APCs presenting the P0 peptide. They release a barrage of inflammatory cytokines, including IFN-γ and TNF-α, which recruit and activate macrophages.[9][13] These macrophages are the primary effector cells of demyelination, stripping the myelin sheath from axons and causing nerve conduction deficits, which manifest as the clinical signs of EAN.[5] This process leads to key neuropathological features including demyelination, axonal stress, and damage to the nodes of Ranvier.[5]

Experimental Workflows and Protocols

Reproducibility is paramount in this model. The following sections provide validated, step-by-step protocols for the induction and assessment of P0 180-199 EAN.

Workflow 1: EAN Induction and Clinical Assessment

This workflow details the process from antigen preparation to the daily monitoring of clinical signs.

Caption: Workflow for EAN Induction and Clinical Assessment.

Detailed Protocol: EAN Induction

-

Antigen Preparation: Synthesize or procure high-purity (>95%) murine P0 peptide 180-199 (SSKRGRQTPVLYAMLDHSRS).[3] Dissolve the peptide in sterile, endotoxin-free PBS to a final concentration of 2-4 mg/mL.

-

Adjuvant Emulsion: Prepare an equal volume of Complete Freund's Adjuvant (CFA) containing 5 mg/mL of Mycobacterium tuberculosis H37Ra.

-

Emulsification (Critical Step): Combine the P0 peptide solution and CFA in a 1:1 ratio. Emulsify using two glass Luer-lock syringes connected by a coupling device until a thick, white emulsion is formed. Test the emulsion by dropping a small amount into water; a stable emulsion will not disperse.

-

Immunization Schedule:

-

Mice: Use 8-10 week old male C57BL/6 mice, as they have been reported to be more sensitive to EAN induction.[1]

-

Day 0 & Day 7: Anesthetize mice (e.g., with isoflurane) to minimize stress and ensure accurate injection.[5] Subcutaneously inject 100 µL of the emulsion (containing 100-200 µg of peptide) distributed over two sites on the back/flanks.[3][10]

-

Pertussis Toxin (PTX): The use of PTX is necessary to break tolerance in this model.[1][5] Administer 300-400 ng of PTX intravenously (tail vein) or intraperitoneally on days -1 and +1 relative to the first immunization.[3] The dose and route can influence disease severity.[14]

-

-

Clinical Scoring: Beginning around day 6 post-immunization, monitor mice daily for clinical signs of EAN using a standardized scale. Body weight should also be recorded.

Data Presentation: Clinical Scoring and Disease Course

A standardized scoring system is essential for quantifying disease severity.

Table 1: Standard EAN Clinical Scoring Scale

| Score | Clinical Signs |

| 0 | Normal, no signs of disease |

| 1 | Limp tail or reduced tail tone |

| 2 | Mild hind limb weakness (paresis), unsteady gait |

| 3 | Moderate hind limb weakness or paraparesis |

| 4 | Severe hind limb paraparesis or paraplegia |

| 5 | Tetraplegia or moribund state |

Note: Half points can be used for intermediate signs.

Table 2: Typical Disease Course of P0 180-199 EAN in C57BL/6 Mice

| Time Point (Days Post-Immunization) | Expected Mean Clinical Score | Key Observations |

| 0 - 7 | 0 | Pre-clinical phase |

| 8 - 14 | 0.5 - 1.5 | Disease onset, tail limpness, mild gait abnormalities[5] |

| 15 - 28 | 2.0 - 3.5 | Progressive phase, peak disease severity[1][5] |

| 29 - 45 | 1.5 - 2.5 | Recovery phase, partial improvement of clinical signs |

Workflow 2: Ex Vivo Analysis of the T-Cell Response

To confirm the antigen-specific immune response, lymphocytes are isolated from immunized mice and re-stimulated in vitro with the P0 180-199 peptide.

Caption: Workflow for Ex Vivo T-Cell Response Analysis.

Detailed Protocol: Lymphocyte Re-stimulation Assay

-

Cell Isolation: At a desired time point (e.g., peak disease), euthanize mice. Aseptically remove the spleen and draining (inguinal) lymph nodes.

-

Cell Suspension: Generate single-cell suspensions by mechanical dissociation through a 70 µm cell strainer. Lyse red blood cells from the spleen using ACK lysis buffer.

-

Cell Culture: Wash and resuspend cells in complete RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.

-

Plating and Stimulation: Plate cells in a 96-well plate at a concentration of 2-5 x 10^5 cells/well.[15] Add the following stimuli to triplicate wells:

-

Negative Control: Medium only.

-

Antigen: P0 180-199 peptide at a final concentration of 10-20 µg/mL.[8]

-

Positive Control: A T-cell mitogen like Concanavalin A (Con A) or anti-CD3/CD28 antibodies.

-

-

Incubation: Culture the plates for 72 hours at 37°C in a 5% CO2 incubator.[15]

-

Analysis:

-

Cytokine Measurement (ELISA): After 48-72 hours, carefully collect the culture supernatant. Use commercial ELISA kits to quantify the concentration of key cytokines like IFN-γ and IL-17A.

-

Proliferation ([³H]-Thymidine Incorporation): For the final 18 hours of culture, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.

-

Visualization of Core Signaling Pathway

The activation of a P0-specific CD4+ T cell is the central event initiating the autoimmune cascade.

References

- 1. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments [jove.com]

- 3. Effect of Toll-like receptor 4 deficiency on clinical severity and expression of Th1/Th2/Th17-associated cytokines in a murine model of experimental autoimmune neuritis [archivesofmedicalscience.com]

- 4. Item - Inflammation and neurodegeneration in mouse nervous system : experimental application - Karolinska Institutet - Figshare [openarchive.ki.se]

- 5. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Current Views on the Roles of Th1 and Th17 Cells in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TARGETING OF MYELIN PROTEIN ZERO IN A SPONTANEOUS AUTOIMMUNE POLYNEUROPATHY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exogenous soluble tumor necrosis factor receptor type I ameliorates murine experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Microbiota‐Dependent Involvement of Th17 Cells in Murine Models of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CD4 and CD8 T cells, but not B cells, are critical to the control of murine experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

The Neuritogenic Epitope P0 180-199: A Technical Guide to its Discovery, Significance, and Application in Autoimmune Neuropathy Research

Introduction: Unraveling the Molecular Triggers of Autoimmune Neuropathies

The peripheral nervous system (PNS), a complex network of nerves extending from the brain and spinal cord, is essential for motor, sensory, and autonomic functions. Its delicate balance can be disrupted by autoimmune disorders, where the body's own immune system mistakenly attacks the myelin sheath insulating the nerve fibers. Guillain-Barré syndrome (GBS) and its chronic counterpart, chronic inflammatory demyelinating polyneuropathy (CIDP), are prime examples of such debilitating conditions. A crucial step in understanding and developing therapies for these diseases lies in identifying the specific molecular components that trigger the autoimmune assault. This guide provides an in-depth technical exploration of the P0 180-199 peptide, a key neuritogenic epitope of Myelin Protein Zero (P0), and its pivotal role in advancing our understanding of autoimmune neuropathies.

Myelin Protein Zero (P0) is the most abundant protein in the peripheral myelin sheath, playing a critical structural role in maintaining the integrity of the myelin layers.[1][2][3] It is a transmembrane glycoprotein with an extracellular immunoglobulin-like domain, a single transmembrane segment, and a cytoplasmic tail.[4] While essential for normal nerve function, specific regions of the P0 protein can become targets for the immune system. The discovery that a small peptide fragment, corresponding to amino acids 180-199 of the P0 protein, could induce experimental autoimmune neuritis (EAN) in laboratory animals was a landmark achievement in the field.[5][6] EAN serves as a valuable and widely used animal model for GBS and CIDP, allowing researchers to dissect disease mechanisms and test novel therapeutic strategies.[7][8][9]

This guide will delve into the discovery of the P0 180-199 epitope, its structural and immunological characteristics, and its application in inducing EAN. We will provide detailed experimental protocols, present key quantitative data, and illustrate the underlying molecular pathways, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of neuroimmunology.

The P0 180-199 Epitope: An Immunodominant Trigger of Neuritis

The identification of specific peptide sequences from myelin proteins capable of inducing EAN was a significant breakthrough. The P0 180-199 peptide emerged as a potent neuritogenic antigen, proving to be a stronger inducer of EAN than other previously studied peptides, such as those from the P2 protein.[10]

Amino Acid Sequence and Structural Context

The P0 180-199 peptide corresponds to a sequence within the cytoplasmic domain of the P0 protein. The typical sequence for the murine P0 180-199 peptide is:

Ser-Ser-Lys-Arg-Gly-Arg-Gln-Thr-Pro-Val-Leu-Tyr-Ala-Met-Leu-Asp-His-Ser-Arg-Ser [3][11][12]

This sequence contains key amino acid residues that are critical for its interaction with Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs) and for subsequent recognition by the T-cell receptor (TCR) on CD4+ T-helper cells.

MHC Class II Restriction: The Gateway to T-Cell Activation

The initiation of an adaptive immune response to a peptide antigen is dependent on its presentation by MHC molecules. The P0 180-199 epitope is presented by MHC class II molecules, which are primarily expressed on professional APCs such as dendritic cells, macrophages, and B cells.[13][14][15]

-

In Lewis Rats: The autoimmune response to P0 180-199 in this highly susceptible strain is restricted by the MHC class II molecule RT1.BL.[15]

-

In C57BL/6 Mice: While this strain is generally more resistant to EAN induction, studies have successfully established EAN models using P0 180-199, demonstrating a clear MHC class II-dependent T-cell response.[10][16][17] Targeted disruption of the MHC class II Aa gene in C57BL/6 mice prevents the development of CD4+ T cells and the induction of EAN, confirming the critical role of MHC class II presentation.[18][19]

The binding of the P0 180-199 peptide to the MHC class II groove forms a peptide-MHC (pMHC) complex that is then recognized by specific TCRs on CD4+ T-cells. This trimolecular interaction is the central event that triggers the downstream cascade of T-cell activation and the subsequent inflammatory attack on the peripheral nerves.

Experimental Autoimmune Neuritis (EAN): Modeling Human Disease with P0 180-199

The ability to reliably induce EAN using the P0 180-199 peptide has been instrumental in creating robust and reproducible animal models of autoimmune neuropathies. These models allow for the detailed investigation of disease pathogenesis and the preclinical evaluation of potential therapies.

Data Presentation: Typical Disease Course in Rodent Models

The clinical course of EAN induced by P0 180-199 can be quantified using a standardized scoring system. The following table summarizes typical parameters observed in Lewis rats and C57BL/6 mice.

| Parameter | Lewis Rat | C57BL/6 Mouse |

| Immunizing Agent | P0 180-199 peptide in Complete Freund's Adjuvant (CFA) | P0 180-199 peptide in CFA with Pertussis Toxin (PTX) |

| Typical Onset | 10-12 days post-immunization | 12-16 days post-immunization |

| Peak Severity | 14-18 days post-immunization | 20-28 days post-immunization |

| Disease Course | Acute, monophasic | Acute, monophasic |

| Typical Max Score | 3-4 (severe paraparesis to tetraparesis) | 2-3 (mild to moderate paraparesis) |

Note: Disease severity and onset can vary based on the specific protocol, peptide dose, and animal facility.

A modified version of the peptide, S-palm P0(180–199), where a palmitoyl group is attached, has been shown to induce a chronic, relapsing-remitting form of EAN in Lewis rats, providing a valuable model for CIDP.[9][13][15]

Experimental Protocols: A Step-by-Step Guide

The following are detailed methodologies for key experiments involving the P0 180-199 epitope.

This protocol outlines the general steps for synthesizing the P0 180-199 peptide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[20][21][22][23][24]

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the C-terminal amino acid (Serine) to the resin.

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.

-

Amino Acid Coupling Cycle:

-

Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIEA).

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Wash the resin thoroughly to remove excess reagents.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the P0 180-199 sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

This protocol describes the induction of acute EAN in Lewis rats using the P0 180-199 peptide.[5][6][7]

-

Antigen Emulsion Preparation:

-

Dissolve the P0 180-199 peptide in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.

-

Prepare an emulsion by mixing the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis H37Ra. Emulsify until a stable, thick, white emulsion is formed.

-

-

Immunization:

-

Inject 100 µL of the emulsion (containing 100 µg of peptide) subcutaneously into the base of the tail of adult Lewis rats.

-

-

Clinical Scoring:

-

Monitor the rats daily for clinical signs of EAN starting from day 7 post-immunization.

-

Use a standardized clinical scoring scale: 0 = no signs; 1 = limp tail; 2 = mild paraparesis; 3 = severe paraparesis; 4 = tetraparesis; 5 = moribund.

-

This protocol outlines the induction of EAN in the more resistant C57BL/6 mouse strain, requiring the use of pertussis toxin as an additional adjuvant.[1][8][10][17][25]

-

Antigen Emulsion Preparation: Prepare the P0 180-199 peptide/CFA emulsion as described for Lewis rats.

-

Immunization and Pertussis Toxin Administration:

-

On day 0, inject 100 µL of the emulsion (containing 100 µg of peptide) subcutaneously at two sites on the flank of adult C57BL/6 mice.

-

On days 0 and 2, inject 200 ng of pertussis toxin (PTX) in PBS intraperitoneally.

-

-

Clinical Scoring: Monitor and score the mice daily from day 7 post-immunization using a similar scale as for rats, with half points for intermediate signs.

This assay measures the proliferation of P0 180-199-specific T-cells in vitro.

-

Cell Isolation: Isolate mononuclear cells (MNCs) from the spleen or draining lymph nodes of immunized animals at the peak of disease.

-

Cell Culture:

-

Plate the MNCs in a 96-well plate at a density of 2 x 105 cells/well.

-

Stimulate the cells with varying concentrations of the P0 180-199 peptide (e.g., 0, 1, 5, 10 µg/mL). Use a mitogen like Concanavalin A as a positive control.

-

-

[3H]-Thymidine Pulse: After 48-72 hours of incubation, add 1 µCi of [3H]-thymidine to each well and incubate for another 18-24 hours.

-

Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporation of [3H]-thymidine using a scintillation counter.

-

Data Analysis: Express the results as a stimulation index (SI), calculated as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures.

This protocol is for measuring the concentration of specific cytokines in the supernatant of cultured T-cells.

-

Sample Collection: Collect the supernatant from the T-cell proliferation assay cultures before adding [3H]-thymidine.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

Block the plate to prevent non-specific binding.

-

Add the culture supernatants and a standard curve of the recombinant cytokine to the plate.

-

Add a biotinylated detection antibody specific for the cytokine.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

The Molecular Cascade: T-Cell Activation by P0 180-199

The recognition of the P0 180-199-MHC class II complex by the TCR on a CD4+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and differentiation into effector cells that mediate the autoimmune attack on the peripheral nerves.

T-Cell Receptor Signaling Pathway

The following diagram illustrates the key molecular events in the TCR signaling pathway.

TCR Signaling Cascade. Engagement of the TCR with the P0 180-199-MHC II complex initiates a signaling cascade involving key kinases and adapter proteins, leading to the activation of transcription factors and cytokine production.

Upon TCR engagement, the co-receptor CD4 binds to the MHC class II molecule, bringing the Src kinase Lck into proximity with the CD3 complex. Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 chains, creating docking sites for ZAP-70. Lck then activates ZAP-70, which in turn phosphorylates the adaptor proteins LAT and SLP-76.[26][27][28] This creates a scaffold for the recruitment and activation of downstream signaling molecules, including Phospholipase C gamma 1 (PLCγ1).

PLCγ1 activation leads to the generation of two second messengers: diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates Protein Kinase C theta (PKCθ) and RasGRP, leading to the activation of the transcription factors NF-κB and AP-1, respectively. IP3 triggers the release of calcium from intracellular stores, which activates the phosphatase calcineurin. Calcineurin then dephosphorylates the transcription factor NFAT, allowing it to translocate to the nucleus.[2][7][8]

The combined action of NFAT, NF-κB, and AP-1 drives the transcription of genes encoding pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and interleukin-17 (IL-17).[1][9][25][29]

Cytokine Profile: The Th1/Th17-Dominated Response

The autoimmune response driven by the P0 180-199 epitope is predominantly characterized by a Th1 and Th17 cytokine profile.

-

IFN-γ (Th1): This cytokine is a hallmark of the immune response in EAN. It activates macrophages, enhances MHC expression, and contributes to the inflammatory demyelination.[5][6][30]

-

IL-17 (Th17): This pro-inflammatory cytokine plays a crucial role in recruiting neutrophils and other inflammatory cells to the site of inflammation, further exacerbating tissue damage.[9][15][31]

The balance between pro-inflammatory (Th1/Th17) and anti-inflammatory (Th2) cytokines is a critical determinant of disease severity and progression. Therapeutic strategies often aim to shift this balance towards a more anti-inflammatory phenotype.

Conclusion and Future Directions

The discovery and characterization of the P0 180-199 neuritogenic epitope have been instrumental in advancing our understanding of the immunopathogenesis of GBS and CIDP. Its use in inducing EAN has provided an invaluable platform for dissecting the cellular and molecular mechanisms of autoimmune demyelination and for the preclinical testing of novel immunomodulatory therapies.

As research in this field continues, several key areas warrant further investigation:

-

Epitope Spreading: Understanding the mechanisms by which the initial immune response to P0 180-199 can lead to responses against other myelin epitopes is crucial for developing more targeted and effective therapies.[6]

-

Regulatory T-cells (Tregs): Elucidating the role of Tregs in controlling the autoimmune response to P0 180-199 could open new avenues for therapeutic intervention aimed at restoring immune tolerance.

-

Translational Relevance: Further studies are needed to determine the relevance of the P0 180-199 epitope in human GBS and CIDP patients and to identify other potential neuritogenic epitopes.

The in-depth knowledge and experimental tools centered around the P0 180-199 epitope will undoubtedly continue to fuel discoveries that will ultimately lead to improved diagnostics and more effective treatments for patients suffering from autoimmune neuropathies.

References

- 1. Effect of Toll-like receptor 4 deficiency on clinical severity and expression of Th1/Th2/Th17-associated cytokines in a murine model of experimental autoimmune neuritis [archivesofmedicalscience.com]

- 2. T cell signaling abnormalities contribute to aberrant immune cell function and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. cardio.med.tohoku.ac.jp [cardio.med.tohoku.ac.jp]

- 6. P0 glycoprotein peptides 56-71 and 180-199 dose-dependently induce acute and chronic experimental autoimmune neuritis in Lewis rats associated with epitope spreading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eclass.uoa.gr [eclass.uoa.gr]

- 8. T-cell receptor signaling and the pathogenesis of autoimmune arthritis: insights from mouse and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abmole.com [abmole.com]

- 12. A Brain-Derived Neurotrophic Factor-Based p75NTR Peptide Mimetic Ameliorates Experimental Autoimmune Neuritis Induced Axonal Pathology and Demyelination | eNeuro [eneuro.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Animal models of Immune-Mediated Demyelinating Polyneuropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dash.harvard.edu [dash.harvard.edu]

- 17. Myelin Protein Zero180-199 Peptide Induced Experimental Autoimmune Neuritis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Targeted disruption of the MHC class II Aa gene in C57BL/6 mice. - Ozgene [ozgene.com]

- 19. [PDF] Targeted disruption of the MHC class II Aa gene in C57BL/6 mice. | Semantic Scholar [semanticscholar.org]

- 20. Methods for solid phase peptide synthesis which employ a minimum of instrumentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rsc.org [rsc.org]

- 22. biovera.com.au [biovera.com.au]

- 23. chemistry.du.ac.in [chemistry.du.ac.in]

- 24. researchgate.net [researchgate.net]

- 25. files01.core.ac.uk [files01.core.ac.uk]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 28. T cell signalling pathway | PPTX [slideshare.net]

- 29. researchgate.net [researchgate.net]

- 30. IL-18 deficiency inhibits both Th1 and Th2 cytokine production but not the clinical symptoms in experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. iris.unict.it [iris.unict.it]

An In-depth Technical Guide to the Structural Characteristics of Mouse Peripheral Myelin P0 Protein 180-199

This guide provides a detailed examination of the structural and functional characteristics of the 180-199 amino acid region of the mouse peripheral myelin protein 0 (P0). This segment, located within the cytoplasmic tail, plays a critical role in the integrity and function of the peripheral nervous system myelin sheath. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience, myelin biology, and peripheral neuropathy research.

Introduction: The Pivotal Role of P0 in Peripheral Myelin

Myelin Protein Zero (P0) is the most abundant protein in the peripheral nervous system (PNS), constituting over 50% of the total protein content in the myelin sheath.[1] As a transmembrane glycoprotein, P0 is indispensable for the compaction and stability of the multilamellar myelin structure that ensheathes axons, ensuring rapid saltatory conduction of nerve impulses.[2][3] The critical role of P0 is underscored by the severe demyelinating peripheral neuropathies, such as Charcot-Marie-Tooth disease type 1B (CMT1B) and Dejerine-Sottas syndrome, that arise from mutations in the MPZ gene.[4]

P0 is comprised of a single extracellular immunoglobulin-like domain, a transmembrane segment, and a highly basic C-terminal cytoplasmic tail (P0ct).[1][5] The extracellular domain mediates the adhesion of adjacent myelin lamellae at the intraperiod line, while the cytoplasmic tail is crucial for the compaction of the cytoplasmic leaflets, forming the major dense line.[2][5] This guide focuses specifically on a 20-amino acid segment of the murine P0 cytoplasmic tail, residues 180-199, a region implicated in both structural integrity and pathological immune responses.

Molecular Architecture of the 180-199 Region

The 180-199 peptide of mouse P0 is a highly basic and neuritogenic segment within the cytoplasmic tail.[3][6][7][8][9][10] Its primary structure and key physicochemical properties are fundamental to its function.

Amino Acid Sequence and Physicochemical Properties

The amino acid sequence of the mouse P0 180-199 peptide is:

Ser-Ser-Lys-Arg-Gly-Arg-Gln-Thr-Pro-Val-Leu-Tyr-Ala-Met-Leu-Asp-His-Ser-Arg-Ser [3][9]

This sequence imparts a significant net positive charge at physiological pH, a characteristic feature of the entire cytoplasmic domain that is critical for its interaction with negatively charged lipid membranes.[1]

| Property | Value | Significance |

| Molecular Weight | ~2290 Da | Relevant for synthesis and analytical procedures. |

| Isoelectric Point (pI) | High (predicted basic) | Facilitates electrostatic interactions with anionic lipids. |

| Amino Acid Composition | Rich in basic (Arg, Lys, His) and polar (Ser, Thr, Gln) residues | Contributes to solubility in aqueous environments and potential for hydrogen bonding. |

Predicted Secondary Structure and Conformational Plasticity

Experimental evidence from circular dichroism (CD) spectroscopy on synthetic peptides corresponding to the human P0 cytoplasmic tail suggests that this domain is largely intrinsically disordered in aqueous solution.[11] However, it gains significant secondary structure upon interaction with lipid environments or membrane-mimicking solvents like trifluoroethanol.[11] Synchrotron radiation circular dichroism (SRCD) studies on a synthetic peptide of the human neuritogenic sequence (amino acids 180-199) revealed that it remains disordered in solution but adopts a secondary structure in the presence of negatively charged detergent micelles or lipid vesicles.[11] While high-resolution structural data (e.g., NMR or X-ray crystallography) for the isolated mouse 180-199 peptide is not currently available, the existing biophysical data on the larger cytoplasmic domain and homologous peptides strongly indicate a high degree of conformational plasticity. This intrinsic disorder allows the peptide to adopt different conformations upon binding to various partners, a common feature of signaling and regulatory protein domains.

The following diagram illustrates the predicted structural transitions of the P0 cytoplasmic tail, including the 180-199 region.

References

- 1. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nuclear magnetic resonance (NMR) studies - SB-PEPTIDE [sb-peptide.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. Thiopalmitoylated peptides from the peripheral nervous system myelin p0 protein: synthesis, characterization, and neuritogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

- 6. Myelin Protein Zero180-199 Peptide Induced Experimental Autoimmune Neuritis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insights into conformational ensembles of compositionally identical disordered peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]